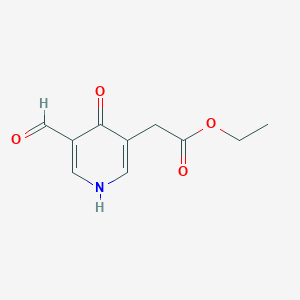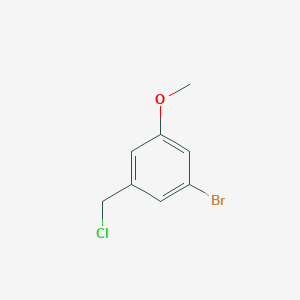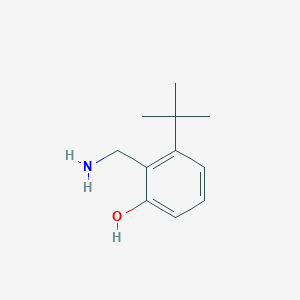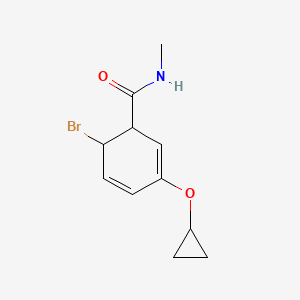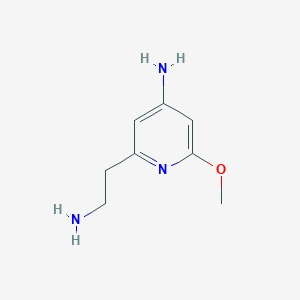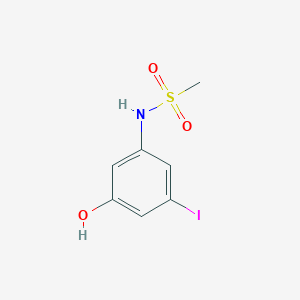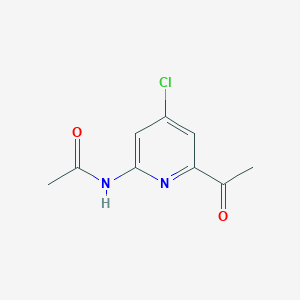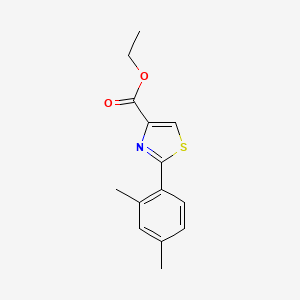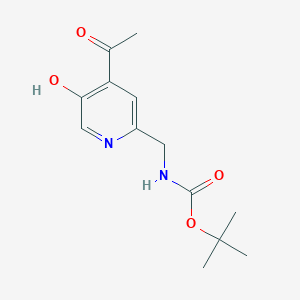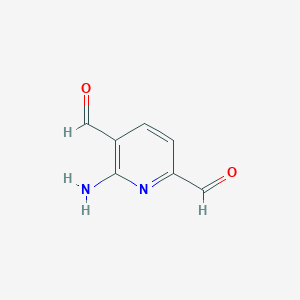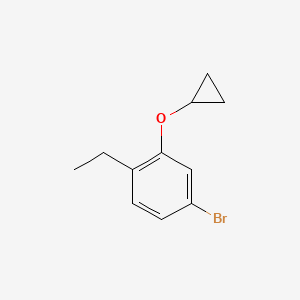
4-Bromo-2-cyclopropoxy-1-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-cyclopropoxy-1-ethylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the fourth position, a cyclopropoxy group at the second position, and an ethyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropoxy-1-ethylbenzene typically involves multiple steps, starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyclopropoxy group . The ethyl group can be added via a Friedel-Crafts alkylation reaction using ethyl chloride (C₂H₅Cl) and aluminum chloride (AlCl₃) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-2-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclopropoxy-1-ethylbenzene.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2-cyclopropoxy-1-ethylbenzene.
Substitution: Formation of 4-hydroxy-2-cyclopropoxy-1-ethylbenzene.
科学研究应用
4-Bromo-2-cyclopropoxy-1-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atom and cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
4-Bromo-1-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxy-1-ethylbenzene:
Uniqueness
4-Bromo-2-cyclopropoxy-1-ethylbenzene is unique due to the presence of both a bromine atom and a cyclopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
4-bromo-2-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
InChI 键 |
XCJBGZKTFFMANF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)Br)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


